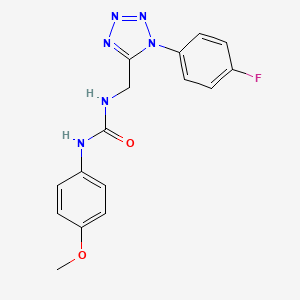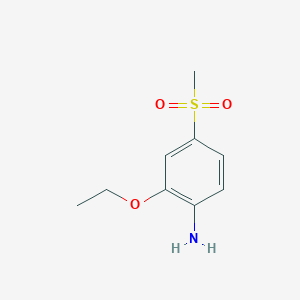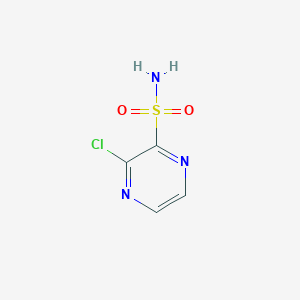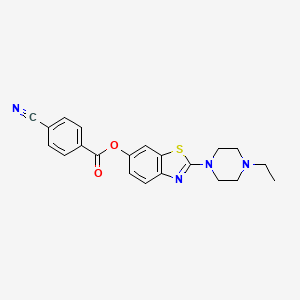![molecular formula C10H15N3O B2614649 n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide CAS No. 1700583-25-0](/img/structure/B2614649.png)
n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide: is an organic compound that belongs to the class of amides It features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide typically involves the reaction of a pyrazole derivative with an appropriate acylating agent. One common method is the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Solvent-free synthesis methods are also explored to reduce environmental impact and improve sustainability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its pyrazole ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential as a pharmaceutical intermediate is explored, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: In the materials science field, the compound is investigated for its use in the synthesis of polymers and other advanced materials. Its ability to form stable amide bonds makes it valuable in creating durable materials.
作用機序
The mechanism by which n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The compound may also interact with cellular pathways involved in oxidative stress, contributing to its therapeutic potential.
類似化合物との比較
n-[1-Ethyl-3-methyl-1H-pyrazol-5-yl]prop-2-enamide: Similar structure but with an ethyl group instead of a methyl group.
n-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enamide: Similar structure but with a different position of the substituent on the pyrazole ring.
Uniqueness: n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N-(1-methyl-3-propan-2-ylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-5-9(14)11-8-6-13(4)12-10(8)7(2)3/h5-7H,1H2,2-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOJRRQZIUAHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2614567.png)

![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde](/img/structure/B2614571.png)
![ethyl 1-{[(3-fluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2614572.png)



![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2614581.png)
![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2614582.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2614585.png)


![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614589.png)
